(5-Ethoxy-2-formylphenyl)boronic acid
CAS No.: 1003042-89-4
Cat. No.: VC0110957
Molecular Formula: C9H11BO4
Molecular Weight: 193.993
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1003042-89-4 |
---|---|
Molecular Formula | C9H11BO4 |
Molecular Weight | 193.993 |
IUPAC Name | (5-ethoxy-2-formylphenyl)boronic acid |
Standard InChI | InChI=1S/C9H11BO4/c1-2-14-8-4-3-7(6-11)9(5-8)10(12)13/h3-6,12-13H,2H2,1H3 |
Standard InChI Key | WZXOCGHYGPWDRF-UHFFFAOYSA-N |
SMILES | B(C1=C(C=CC(=C1)OCC)C=O)(O)O |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
(5-Ethoxy-2-formylphenyl)boronic acid is characterized by the following key identifiers:
Parameter | Value |
---|---|
CAS Number | 1003042-89-4 |
Molecular Formula | C9H11BO4 |
Molecular Weight | 193.9922 g/mol |
MDL Number | MFCD22421490 |
SMILES Notation | CCOc1ccc(c(c1)B(O)O)C=O |
The compound features a benzene ring with three key functional groups: a boronic acid moiety at position 2, a formyl (aldehyde) group at position 2, and an ethoxy group at position 5 .
Structural Characteristics
The molecular structure combines several reactive functional groups that contribute to its utility in organic synthesis:
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The boronic acid group (B(OH)2) provides a reactive site for various coupling reactions
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The formyl group (CHO) offers potential for further transformations via condensation, reduction, or oxidation
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The ethoxy group (OCH2CH3) influences solubility and electronic properties
This combination of functional groups creates a versatile building block for constructing more complex molecular architectures .
Physical and Chemical Properties
Property | Value |
---|---|
Physical State | Crystalline solid (at room temperature) |
Complexity | 186 |
Hydrogen Bond Acceptor Count | 4 |
Hydrogen Bond Donor Count | 2 |
Rotatable Bond Count | 4 |
Covalently-Bonded Unit Count | 1 |
Heavy Atom Count | 14 |
These properties influence the compound's behavior in various chemical reactions and biological systems, with the hydrogen bonding capabilities particularly important for interactions with biological targets .
Synthetic Approaches and Preparation
Industrial Production Considerations
For industrial-scale production, several factors become particularly important:
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Scalability of reaction conditions
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Cost and availability of catalysts and reagents
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Environmental impact and waste management
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Purification methods suitable for large-scale operations
Continuous flow processes may offer advantages for the industrial preparation of boronic acids like (5-Ethoxy-2-formylphenyl)boronic acid, potentially improving safety, efficiency, and product consistency .
Applications in Chemical Synthesis
Cross-Coupling Reactions
The primary application of (5-Ethoxy-2-formylphenyl)boronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction involves the coupling of organoboron compounds with organic halides or triflates in the presence of a palladium catalyst .
The advantages of using this compound in Suzuki-Miyaura couplings include:
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The reaction typically proceeds under relatively mild conditions
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High functional group tolerance
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Selective introduction of the ethoxy and formyl groups in a specific orientation
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Potential for further functionalization of the formyl group after coupling
These properties make it particularly valuable in the synthesis of complex molecules where maintaining the aldehyde functionality is desired .
Additional Synthetic Applications
Beyond Suzuki coupling, (5-Ethoxy-2-formylphenyl)boronic acid participates in several other valuable transformations:
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Buchwald-Hartwig amination for carbon-nitrogen bond formation
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Heck reactions for carbon-carbon bond formation with alkenes
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Sonogashira coupling for reaction with terminal alkynes
The formyl group provides additional synthetic versatility through:
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Reductions to primary alcohols
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Oxidations to carboxylic acids
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Condensation reactions with amines or hydrazines
Role in Pharmaceutical Synthesis
The compound serves as a valuable building block in the synthesis of pharmaceutical intermediates. Its utility stems from:
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The ability to selectively introduce the ethoxy-formylphenyl motif into complex structures
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Compatibility with a wide range of reaction conditions and functional groups
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The presence of the formyl group as a versatile handle for further transformations
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The potential to create diverse molecular architectures through sequential transformations
Structural Analogs and Comparative Analysis
Related Boronic Acid Compounds
Several structural analogs of (5-Ethoxy-2-formylphenyl)boronic acid have been identified and studied:
Compound | CAS Number | Similarity Score |
---|---|---|
(2-Formyl-4,5-dimethoxyphenyl)boronic acid | 1005346-96-2 | 0.91 |
2-Formyl-4-methoxyphenylboronic acid | 139962-95-1 | 0.85 |
5-Methoxy-2-formylphenylboronic acid | 40138-18-9 | 0.85 |
(4-Ethoxy-2-formylphenyl)boronic acid | 1106867-72-4 | 0.81 |
The similarity scores indicate the structural relationship to (5-Ethoxy-2-formylphenyl)boronic acid, with higher scores representing greater similarity .
Structure-Activity Relationships
The positioning of functional groups significantly impacts reactivity and potential applications:
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The position of the ethoxy group (whether at position 4 or 5) affects electronic distribution in the aromatic ring
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Methoxy versus ethoxy substitution influences lipophilicity and steric properties
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The relative orientation of the boronic acid and formyl groups affects their participation in intramolecular interactions
These structural variations lead to distinct reactivity profiles, making each analog suitable for specific synthetic applications .
Isomeric Considerations
The compound (2-Ethoxy-5-formylphenyl)boronic acid (CAS: 1003042-92-9) represents an isomeric form with the ethoxy and formyl groups in different positions. This structural isomer exhibits:
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Different electronic properties due to the altered substitution pattern
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Potentially different reactivity in coupling reactions
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Distinct biological activity profiles
The availability of such isomers expands the toolkit for synthetic chemists seeking specific substitution patterns in target molecules.
Package Size | Price Range (USD) |
---|---|
250 mg | $14.00-20.00 |
1 g | $45.00-64.00 |
5 g | $185.00-264.00 |
25 g | $825.00-1,179.00 |
100 g | $2,458.00-3,511.00 |
This availability facilitates its use in research and development settings across academia and industry .
Research Perspectives and Future Directions
Current Research Applications
Current research involving (5-Ethoxy-2-formylphenyl)boronic acid focuses primarily on its utility in synthetic organic chemistry:
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